4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide
Description
The compound 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide (hereafter referred to as the "target compound") is a halogen-rich benzamide derivative with the molecular formula C₁₆H₁₄Br₃N₃O₃ and an average mass of 536.018 g/mol . Its structure comprises three key features:
- A 4-methylbenzamide core.
- A 2,2,2-tribromoethyl side chain.
- A 3-nitrophenyl substituent linked via an amine group.
Below, we compare it with structurally related compounds to elucidate key differences in properties and applications.
Properties
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br3N3O3/c1-10-5-7-11(8-6-10)14(23)21-15(16(17,18)19)20-12-3-2-4-13(9-12)22(24)25/h2-9,15,20H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZUAOSPSIKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The tribromo-1-(3-nitrophenyl)aminoethyl group is then introduced through a series of reactions involving bromination and nitration processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.
Substitution: : The bromine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used to substitute the bromine atoms.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structure allows for interactions with biological targets that are essential in cancer cell proliferation. Studies have shown that derivatives of brominated compounds can exhibit cytotoxic effects against various cancer cell lines. For example:
- Case Study : A study demonstrated that similar brominated amides showed significant activity against breast cancer cells, suggesting that 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide may have similar potential .
Environmental Chemistry
Due to its tribrominated structure, this compound is of interest in environmental studies concerning brominated flame retardants (BFRs). BFRs are known for their effectiveness in reducing flammability but raise concerns regarding their persistence and bioaccumulation in the environment.
- Case Study : Research on BFRs has indicated that compounds with similar structures can disrupt endocrine functions in aquatic organisms. This raises awareness about the environmental impact of such chemicals and the necessity for regulatory assessments .
Material Science
The incorporation of brominated compounds into polymers has been explored for enhancing the flame-retardant properties of materials. The use of 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide in polymer formulations could improve fire resistance while maintaining mechanical properties.
- Case Study : A recent study highlighted the effectiveness of brominated benzamides in improving the thermal stability of epoxy resins used in electrical applications .
Data Table: Comparison of Related Compounds
| Compound Name | Chemical Structure | Application Area | Notable Findings |
|---|---|---|---|
| 4-Methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide | Structure | Medicinal Chemistry | Potential anticancer activity |
| Tribromophenol | C12H9Br3O | Environmental Chemistry | Endocrine disruptor effects |
| Brominated Epoxy Resin | Varies | Material Science | Enhanced flame retardancy |
Mechanism of Action
The mechanism by which 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, leading to various biochemical reactions. The bromine atoms may also play a role in modulating the compound's activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
Compound 1 : 4-Methyl-N-(2,2,2-Tribromo-1-(4-Chloroanilino)Ethyl)Benzamide
- Molecular Formula : C₁₆H₁₄Br₃ClN₂O
- Average Mass : 525.463 g/mol .
- Key Difference : Replaces the 3-nitro group with a 4-chloro substituent .
- Lower molecular mass (525 vs. 536 g/mol) due to the absence of nitro’s oxygen and nitrogen atoms. Chlorine’s smaller atomic radius may alter steric effects in binding interactions compared to nitro .
Compound 2 : 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
Halogen Substitution Patterns
Compound 3 : 3-Nitro-N-(2,2,2-Trichloro-1-{[(2,4-Dimethylphenyl)Carbamothioyl]Amino}Ethyl)Benzamide
Functional Group Additions
Compound 4 : 4-Methyl-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
Structural and Physical Properties
- Nitro groups may enhance stability in acidic environments but pose mutagenicity risks .
Biological Activity
4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide is . The structure features a benzamide core substituted with a tribromoethyl group and a nitrophenyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been shown to possess antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of halogen atoms (bromine) in the structure may enhance the compound's ability to disrupt microbial cell membranes.
Anticancer Properties
Studies on structurally related compounds suggest potential anticancer activity. For example, certain nitro-substituted benzamides have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further investigation into 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide could reveal similar effects.
Inhibition of Enzymatic Activity
Enzyme inhibition studies are crucial for understanding the biological mechanisms of compounds like 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide. Preliminary data indicate that such compounds may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer .
Case Study 1: Antibacterial Screening
In a study aimed at evaluating the antibacterial properties of various benzamide derivatives, 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide was included in the screening process. The results indicated a moderate level of activity against gram-positive bacteria compared to standard antibiotics .
Case Study 2: Cytotoxicity Assays
A cytotoxicity assay conducted on human cancer cell lines revealed that compounds similar to 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide exhibited significant inhibition of cell proliferation. The study suggested that the nitro group plays a critical role in enhancing cytotoxicity by promoting reactive oxygen species (ROS) production .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and halogenation. Key steps:
- Use coupling agents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .
- Tribromination of the ethylamine intermediate requires controlled temperature (0–5°C) to avoid side reactions .
- Monitor reaction progress via TLC (e.g., Hexanes:DCM = 2:1) and purify intermediates via column chromatography .
- Optimize solvent choice (e.g., acetone for alkylation, ethanol for recrystallization) to enhance purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the tribromoethyl group (δ 4.5–5.5 ppm for CH₂Br₃) and nitrophenyl moiety (δ 8.0–8.5 ppm aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:3:3:1 ratio) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers screen this compound for potential biological activity?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tribromo and nitro groups in bioactivity?
- Methodological Answer :
- Synthesize analogs: Replace tribromoethyl with chloroethyl or nitro groups with cyano/hydroxyl .
- Compare logP (lipophilicity) and IC₅₀ values to assess contributions of halogenation to membrane permeability .
- Use computational tools (e.g., molecular docking) to predict binding affinities with target enzymes (e.g., kinases) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Standardize cell lines, culture conditions, and assay protocols .
- Purity Verification : Re-characterize batches via HPLC and NMR to rule out impurities .
- Orthogonal Assays : Validate cytotoxicity with dual methods (e.g., MTT and apoptosis markers like Annexin V) .
Q. What computational strategies are effective for predicting the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bonds to predict hydrolysis susceptibility .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability .
- Validate predictions with experimental stability tests (e.g., pH 7.4 buffer at 37°C for 48 hours) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) conditions .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., debrominated derivatives) .
- Kinetic Analysis : Plot degradation rates (k) using first-order models to estimate shelf-life .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during tribromination .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints .
Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography pulldowns with the compound as bait to identify binding partners .
- CRISPR Screening : Perform genome-wide knockout screens to detect synthetic lethal interactions .
- Metabolomics : Analyze changes in cellular metabolites (e.g., ATP, NADH) via LC-MS .
Q. What strategies enable selective functionalization of the benzamide core for derivative synthesis?
- Methodological Answer :
- Protecting Groups : Protect the nitro group with Boc during bromination to prevent side reactions .
- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl substituents at the 4-methyl position .
- Click Chemistry : Attach fluorescent tags (e.g., BODIPY) via azide-alkyne cycloaddition for imaging studies .
Q. Key Citations :
- Synthesis optimization and scale-up challenges .
- Biological activity screening and SAR .
- Computational modeling and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
